Cas no 65185-56-0 (Benzenemethanamine, 2-bromo-N-(phenylmethyl)-)

Technical Introduction: Benzenemethanamine, 2-bromo-N-(phenylmethyl)- is a brominated aromatic amine derivative characterized by its phenylmethyl (benzyl) substitution. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both bromine and benzyl functional groups enhances its reactivity, enabling selective modifications such as nucleophilic substitutions or cross-coupling reactions. Its stable aromatic backbone ensures compatibility with a range of reaction conditions. The compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture. Proper storage in inert atmospheres is recommended to maintain purity and stability.
Benzenemethanamine, 2-bromo-N-(phenylmethyl)- structure
65185-56-0 structure
Product Name:Benzenemethanamine, 2-bromo-N-(phenylmethyl)-
CAS No:65185-56-0
MF:C14H14BrN
MW:276.171662807465
CID:1686633
PubChem ID:11357855
Update Time:2025-10-18

Benzenemethanamine, 2-bromo-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 2-bromo-N-(phenylmethyl)-
    • 65185-56-0
    • N-[(2-bromophenyl)methyl]-1-phenylmethanamine
    • N-benzyl-1-(2-bromophenyl)methanamine
    • F71667
    • CSMLNBGMGZMYOR-UHFFFAOYSA-N
    • AKOS000225704
    • benzyl (2-bromobenzyl)amine
    • N-benzyl-o-bromobenzylamine
    • BENZYL[(2-BROMOPHENYL)METHYL]AMINE
    • Inchi: 1S/C14H14BrN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
    • InChI Key: CSMLNBGMGZMYOR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 275.03102
  • Monoisotopic Mass: 275.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

Benzenemethanamine, 2-bromo-N-(phenylmethyl)- Pricemore >>

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Additional information on Benzenemethanamine, 2-bromo-N-(phenylmethyl)-

Benzenemethanamine, 2-bromo-N-(phenylmethyl)-: A Comprehensive Overview

Benzenemethanamine, 2-bromo-N-(phenylmethyl)-, also known by its CAS registry number 65185-56-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of benzene, featuring a bromine atom at the second position of the methanamine group and an N-substituted phenylmethyl group. Its structure makes it a versatile molecule with potential applications in drug design, materials science, and other areas of chemical research.

The synthesis of Benzenemethanamine, 2-bromo-N-(phenylmethyl)- typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the purity of the final product. These improvements have made the compound more accessible for both academic and industrial applications.

One of the most promising areas of research involving this compound is its role in medicinal chemistry. Studies have shown that Benzenemethanamine, 2-bromo-N-(phenylmethyl)- can act as a precursor for bioactive molecules with potential therapeutic effects. For instance, researchers have explored its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The bromine substituent plays a critical role in modulating the compound's pharmacokinetic properties, making it a valuable tool in drug discovery.

In addition to its medicinal applications, this compound has also been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating Benzenemethanamine, 2-bromo-N-(phenylmethyl)- into polymer blends can enhance the electrical conductivity of the resulting materials without compromising their mechanical stability.

The environmental impact of Benzenemethanamine, 2-bromo-N-(phenylmethyl)- has also been a topic of interest. Researchers have conducted toxicity studies to assess its potential risks to aquatic life and human health. Initial findings suggest that while the compound exhibits moderate toxicity in certain conditions, its environmental footprint can be minimized through proper waste management and recycling practices.

Looking ahead, ongoing research aims to further elucidate the mechanisms by which Benzenemethanamine, 2-bromo-N-(phenylmethyl)- interacts with biological systems and materials. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new applications for this compound in diverse fields. As our understanding of its properties continues to grow, so too will its significance in both academic research and industrial innovation.

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